Trióxido de molibdeno

Descripción general

Descripción

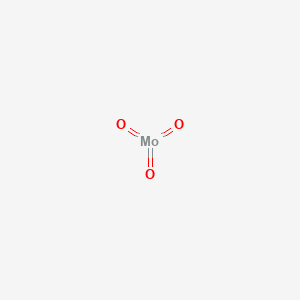

El trióxido de molibdeno, también conocido como anhídrido molybdico o trióxido molybdico, es un compuesto inorgánico con la fórmula química MoO₃. Es un sólido amarillo que se encuentra naturalmente como el mineral raro molibdenita. El this compound se produce a gran escala, ya que es el principal intermedio en la purificación de los minerales de molibdeno. Este compuesto es un precursor del metal molibdeno, que es un importante agente de aleación y catalizador industrial .

Mecanismo De Acción

El mecanismo de acción del trióxido de molibdeno varía según su aplicación:

Fotocatálisis: Absorbe la luz ultravioleta y visible, generando pares electrón-hueco que degradan los contaminantes orgánicos.

Almacenamiento de energía: En los supercondensadores, el this compound almacena energía a través de reacciones redox reversibles en su superficie.

Actividad antimicrobiana: Las nanopartículas de this compound ejercen efectos antimicrobianos al inducir estrés en la membrana en los patógenos.

Aplicaciones Científicas De Investigación

El trióxido de molibdeno tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Fotocatálisis: El this compound se utiliza en aplicaciones fotocatalíticas para la degradación de contaminantes orgánicos.

Almacenamiento de energía: Se utiliza en el desarrollo de supercondensadores y baterías de iones de litio debido a su alta capacidad específica y actividad electroquímica.

Sensores de gas: El this compound se utiliza en sensores de gas para detectar gases como el amoníaco y el dióxido de nitrógeno.

Análisis Bioquímico

Biochemical Properties

Molybdenum trioxide interacts with various enzymes, proteins, and other biomolecules. It has been found to have a significant impact on the antioxidant activity of plants, leading to an increase in growth parameters and the number of nodules .

Cellular Effects

Molybdenum trioxide has a profound effect on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, molybdenum trioxide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of molybdenum trioxide change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of molybdenum trioxide vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Molybdenum trioxide is involved in various metabolic pathways, interacting with enzymes or cofactors. It also has effects on metabolic flux or metabolite levels .

Transport and Distribution

Molybdenum trioxide is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and it has effects on its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El trióxido de molibdeno se puede sintetizar mediante varios métodos, que incluyen:

Reacción en fase sólido-gas: Este método implica ajustar la composición y la microestructura de los materiales cristalinos compuestos cambiando los parámetros de preparación.

Método sol-gel: Esto implica la transición de un sistema de un “sol” líquido a una fase sólida “gel”.

Método hidrotermal: Este método implica la cristalización de sustancias a partir de soluciones acuosas a alta temperatura a altas presiones de vapor.

Métodos de producción industrial: Industrialmente, el this compound se produce tostando disulfuro de molibdeno (MoS₂) en presencia de oxígeno. La reacción es la siguiente:

2MoS2+7O2→2MoO3+4SO2

Este proceso produce this compound y dióxido de azufre como subproductos .

Análisis De Reacciones Químicas

El trióxido de molibdeno experimenta varias reacciones químicas, que incluyen:

Oxidación: El this compound se puede oxidar aún más para formar compuestos de estado de oxidación más alto.

Reducción: Se puede reducir para formar dióxido de molibdeno (MoO₂) o metal molibdeno (Mo).

Reactivos y condiciones comunes:

Oxidación: Oxígeno o aire a altas temperaturas.

Reducción: Gas hidrógeno o monóxido de carbono a temperaturas elevadas.

Sustitución: Soluciones acuosas de hidróxido de sodio o hidróxido de amonio.

Principales productos:

Oxidación: Compuestos de molibdeno de estado de oxidación más alto.

Reducción: Dióxido de molibdeno, metal molibdeno.

Sustitución: Molibdato de sodio, molibdato de amonio.

Comparación Con Compuestos Similares

El trióxido de molibdeno se puede comparar con otros compuestos similares, como:

Trióxido de cromo (CrO₃): Ambos son óxidos de metales de transición y tienen propiedades catalíticas similares.

Trióxido de tungsteno (WO₃): El trióxido de tungsteno tiene propiedades fotocatalíticas y electroquímicas similares, pero es más caro y menos abundante que el this compound.

Dióxido de molibdeno (MoO₂): El dióxido de molibdeno es un compuesto de estado de oxidación inferior del molibdeno con diferentes propiedades químicas y aplicaciones.

Lista de compuestos similares:

- Trióxido de cromo (CrO₃)

- Trióxido de tungsteno (WO₃)

- Dióxido de molibdeno (MoO₂)

- Molibdato de sodio (Na₂MoO₄)

- Molibdato de amonio ((NH₄)₂MoO₄)

Propiedades

IUPAC Name |

trioxomolybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKQOBWVOAYFWKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Mo](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MoO3 | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8862 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Molybdenum trioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Molybdenum_trioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020899 | |

| Record name | Molybdenum trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Molybdenum trioxide appears as colorless to white or yellow odorless solid. Sinks in water. (USCG, 1999), Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Other Solid; Other Solid, NKRA; Pellets or Large Crystals, White or slightly yellow to slightly bluish solid; [Merck Index] Light green odorless powder; Partially soluble in water (1.07 g/L at 18 deg C); [MSDSonline] A soluble compound; [ACGIH] | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8862 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Molybdenum oxide (MoO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Molybdenum trioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6193 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

2111 °F at 760 mmHg (Sublimes) (NTP, 1992), 1155 °C, SUBLIMES | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8862 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 75 °F (NTP, 1992), After strong ignition it is very slightly sol in acids, 0.490 g/1000 cc water @ 28 °C, Sol in concentrated mineral acids, Sol in soln of alkali hydroxides and soln of potassium bitartrate, 1.066 g/l water @ 18 °C, 20.55 g/l water @ 70 °C | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8862 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

4.69 at 68 °F (USCG, 1999) - Denser than water; will sink, 4.69 @ 26 °C/4 °C | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8862 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The mechanism of molybdenum toxicity is not yet quite understood. It is assumed that the primary factor is the formation of a copper-tetrathiomolybdate complex in the reduction medium of the gastrointestinal tract which reduces the biological utility of copper. /Molybdenum/, Molybdenum is an essential metal as a cofactor for the enzymes xanthine oxidase and aldehyde oxidase. /Molybdenum/ | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE OR SLIGHTLY YELLOW TO SLIGHTLY BLUISH POWDER OR GRANULES, COLORLESS OR WHITE YELLOW RHOMBIC CRYSTALS, WHITE POWDER AT ROOM TEMP, YELLOW AT ELEVATED TEMP | |

CAS No. |

1313-27-5, 11098-99-0 | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8862 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Molybdenum oxide (MoO3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Molybdenum trioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001313275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdenum oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011098990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdenum trioxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15924 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Molybdenum oxide (MoO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Molybdenum trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Molybdenum trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22FQ3F03YS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

1463 °F (NTP, 1992), 795 °C | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8862 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

ANone: Molybdenum trioxide has the molecular formula MoO3 and a molecular weight of 143.94 g/mol.

A: Molybdenum trioxide can be characterized using techniques like X-ray diffraction (XRD) to determine its crystal structure and phase [, , , ]. Fourier transform infrared spectroscopy (FTIR) reveals characteristic stretching frequencies []. Additionally, X-ray photoelectron spectroscopy (XPS) helps analyze the oxidation state of molybdenum in the material [].

A: Molybdenum trioxide acts as a catalyst in various chemical reactions due to its ability to easily switch between different oxidation states (Mo6+ to Mo5+ and others). This redox activity enables it to participate in electron transfer processes, facilitating the desired transformations [].

A: Molybdenum trioxide serves as a catalyst in numerous industrial processes, including the selective oxidation of hydrocarbons, such as the conversion of acrolein to acrylic acid and methanol to formaldehyde []. It is also utilized in the synthesis of molybdenum disulfide (MoS2), a material with excellent lubricating properties [].

A: Several methods exist for synthesizing molybdenum trioxide. Common approaches include thermal decomposition of ammonium dimolybdate [], hydrothermal synthesis from ammonium tetramolybdate [], and calcination of molybdenum trisulfide [].

A: Yes, the synthesis method significantly affects the morphology, particle size, and surface area of molybdenum trioxide, ultimately impacting its performance in various applications [, , , , ]. For example, nano-sized particles exhibit different properties compared to bulk material [].

A: While molybdenum is an essential trace element for many organisms, high concentrations of molybdenum trioxide can have adverse environmental effects []. It is crucial to handle and dispose of molybdenum trioxide responsibly, minimizing its release into the environment.

A: Interestingly, molybdenum trioxide demonstrates potential for removing heavy metals from contaminated water []. It achieves this by reacting with heavy metal ions, forming insoluble mixed metal molybdates, effectively sequestering the contaminants.

A: The solubility of molybdenum trioxide is a crucial factor in processes where it is used. For example, in the production of ammonium molybdate, complete dissolution in ammonia is essential to ensure high molybdenum recovery [].

A: Current research on molybdenum trioxide spans diverse fields. Scientists are exploring its potential in next-generation energy storage devices like lithium-ion batteries and supercapacitors [, , , ]. Additionally, researchers are investigating its use in advanced applications such as gas sensors, electrochromic devices, and even as a component in nanocomposites for enhanced properties [, , , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5-((6-Amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methoxy)-2-chlorophenoxy)-5-chlorobenzonitrile](/img/structure/B1676623.png)

![(Z)-but-2-enedioic acid;(1R,9S)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene](/img/structure/B1676631.png)

![3-[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1676644.png)